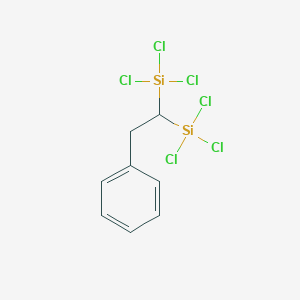

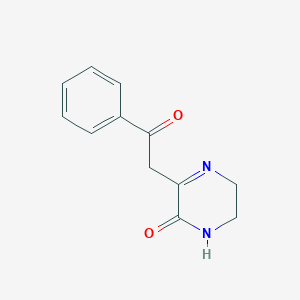

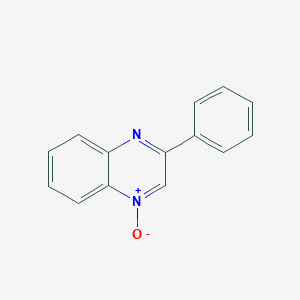

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the IUPAC name, other names (if any), and structural formula of the compound.

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This usually involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Anticancer Activities

Seo et al. (2019) developed a novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative, which demonstrated potent anticancer activity against prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The compound inhibited cell viability significantly, reduced cell migration, and induced apoptosis through caspase-3 activation and cleavage of PARP (Seo, Lee, Park, Namkung, & Kim, 2019). This research highlights the therapeutic potential of pyrazine derivatives in cancer treatment.

Synthesis and Structural Studies

- Mohebat et al. (2017) reported an efficient and environmentally benign procedure for synthesizing novel heterocycles using a domino three-component condensation reaction. This green chemistry approach underlines the importance of sustainable practices in chemical synthesis and the potential pharmacological significance of the produced compounds (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).

- Yavolovskii et al. (2013) explored the reactions of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine, contributing to the synthesis of imidazole N(3)-oxides and providing insights into the versatility of pyrazine derivatives in heterocyclic chemistry (Yavolovskii, Grishchuk, Rakipov, Stepanov, Ivanov, & Kamalov, 2013).

Optical and Electronic Properties

Zhao et al. (2004) focused on the synthesis, structural, and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives. Their work contributes to understanding the electronic behavior of these compounds and their potential applications in organic electronics, including light-emitting devices (Zhao, Perepichka, Trksoy, Batsanov, Beeby, Findlay, & Bryce, 2004).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use.

Orientations Futures

This could involve potential applications of the compound, areas for further research, and so on.

Propriétés

IUPAC Name |

5-phenacyl-2,3-dihydro-1H-pyrazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5H,6-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWPHOVAKCTEFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C(=O)N1)CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

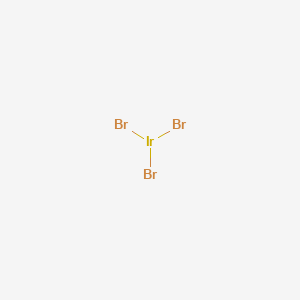

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346415 |

Source

|

| Record name | 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |

CAS RN |

1821-59-6 |

Source

|

| Record name | 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)

![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)